2-Benzyl-4-nitrophenol
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Overview
Description
2-Benzyl-4-nitrophenol is an organic compound with the molecular formula C₁₃H₁₁NO₃ It is a derivative of phenol, where the benzyl group is attached to the second carbon and the nitro group is attached to the fourth carbon of the phenol ring
Mechanism of Action
Target of Action
It is known that nitrophenols, such as 2,4-dinitrophenol, interact with oxidative processes, uncoupling oxidative phosphorylation
Mode of Action
Nitrophenols are known to undergo various chemical reactions, including nucleophilic aromatic substitution . In such reactions, a nucleophile attacks an aromatic ring, replacing one of the substituents . This could potentially be a part of the interaction between 2-Benzyl-4-nitrophenol and its targets.
Biochemical Pathways
It’s known that 2-chloro-4-nitrophenol, a similar compound, is degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via a two-component FAD-dependent monooxygenase
Pharmacokinetics
It’s known that similar compounds like 2,4-dinitrophenol exhibit significant non-linear pharmacokinetics, attributed to non-linear plasma protein binding and non-linear partitioning into liver and kidney
Result of Action
It’s known that nitrophenols can disrupt normal physiological processes, leading to severe health issues
Biochemical Analysis
Biochemical Properties
It is known that nitrophenols, a group to which 2-Benzyl-4-nitrophenol belongs, can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
Nitrophenols have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that the effects of such compounds can change over time, including changes in the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Studies on similar compounds suggest that the effects can vary with different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Nitrophenols are known to be involved in various metabolic pathways, interacting with different enzymes and cofactors .
Transport and Distribution
Studies on similar compounds suggest that they can interact with various transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
Studies on similar compounds suggest that they can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzyl-4-nitrophenol can be synthesized through a multi-step process involving the nitration of benzylphenol. The nitration reaction typically involves the use of nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to ensure the selective nitration at the fourth position of the phenol ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where temperature, concentration, and reaction time are optimized for maximum yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Substitution: The benzyl group can undergo electrophilic substitution reactions, where the hydrogen atoms on the benzyl ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Halogenated benzyl derivatives.
Scientific Research Applications
2-Benzyl-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Nitrophenol: Similar structure but lacks the benzyl group.
2-Nitrophenol: Nitro group is attached to the second position instead of the fourth.
Benzylphenol: Lacks the nitro group.
Uniqueness: 2-Benzyl-4-nitrophenol is unique due to the presence of both the benzyl and nitro groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
2-benzyl-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13-7-6-12(14(16)17)9-11(13)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZJACDNYUKILW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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